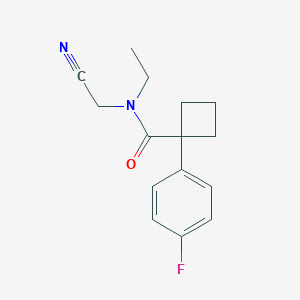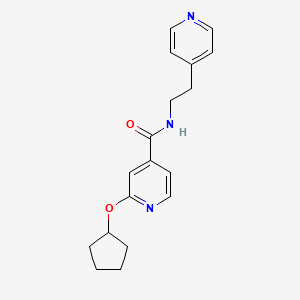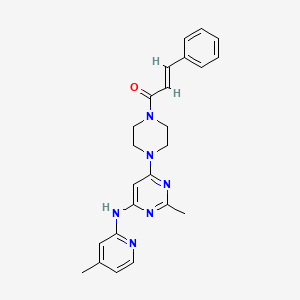
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide, also known as JNJ-40346527, is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in preclinical models.
Wirkmechanismus
PTP1B is a negative regulator of insulin signaling by dephosphorylating key insulin receptor substrates. Inhibition of PTP1B by 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide leads to increased insulin receptor phosphorylation and downstream signaling, resulting in improved glucose uptake and metabolism. 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has also been shown to have anti-inflammatory effects by reducing cytokine production in adipose tissue.
Biochemical and Physiological Effects
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been shown to improve glucose tolerance, insulin sensitivity, and reduce body weight in animal models of obesity and type 2 diabetes. In addition, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects by reducing cytokine production in adipose tissue. These effects are consistent with the mechanism of action of PTP1B inhibition and suggest that 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has potential therapeutic applications in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide in lab experiments include its specificity for PTP1B inhibition, its oral bioavailability, and its potential synergistic effects with other antidiabetic drugs. However, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has limitations in terms of its pharmacokinetic properties, including its short half-life and low plasma concentration. Furthermore, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
For 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide include further preclinical studies to investigate its potential therapeutic applications in the treatment of metabolic disorders. In addition, studies are needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in humans. Furthermore, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide may have potential applications in other disease areas, such as cancer, where PTP1B has been implicated in tumor growth and metastasis.
Synthesemethoden
The synthesis of 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide involves a 6-step process starting from 2-bromo-5-cyanopyridine. The key step involves the formation of the piperidine ring through a condensation reaction with 2-methyl-6-oxopiperidine-3-carboxylic acid. The final product is obtained through a purification process using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that PTP1B inhibition by 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide leads to improved glucose tolerance, insulin sensitivity, and reduced body weight in animal models. Furthermore, 6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide has been shown to have a synergistic effect when used in combination with other antidiabetic drugs such as metformin and GLP-1 agonists.
Eigenschaften
IUPAC Name |
6-cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-10(5-6-12(18)15-8)17-13(19)11-4-2-3-9(7-14)16-11/h2-4,8,10H,5-6H2,1H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMDTQMIRIYONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(=O)N1)NC(=O)C2=CC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2417201.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2417202.png)
![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/no-structure.png)
![methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)


![(Z)-3,5-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417210.png)


![5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2417217.png)


![2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline](/img/structure/B2417221.png)